molecular formula C8H16O3 B8507369 Pentan-3-yl (2S)-2-hydroxypropanoate CAS No. 90850-10-5

Pentan-3-yl (2S)-2-hydroxypropanoate

Cat. No.: B8507369
CAS No.: 90850-10-5
M. Wt: 160.21 g/mol
InChI Key: CKUVAQHNOAKDMX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentan-3-yl (2S)-2-hydroxypropanoate is an ester derived from (2S)-2-hydroxypropanoic acid (L-lactic acid) and pentan-3-ol. The compound retains the chiral (2S) configuration of lactic acid, which is critical for its biochemical interactions. It is structurally characterized by a pentan-3-yl group esterified to the hydroxyl group of lactic acid. This esterification modulates physicochemical properties such as volatility, solubility, and biological activity compared to lactic acid or its salts (e.g., magnesium lactate hydrate ).

Properties

CAS No.

90850-10-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

pentan-3-yl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-7(5-2)11-8(10)6(3)9/h6-7,9H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

CKUVAQHNOAKDMX-LURJTMIESA-N

Isomeric SMILES

CCC(CC)OC(=O)[C@H](C)O

Canonical SMILES

CCC(CC)OC(=O)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include esters of (2S)-2-hydroxypropanoic acid with varying alkyl chains (Table 1). These compounds differ in ester group size, chirality, and functional groups, leading to distinct properties and applications.

Table 1: Comparison of (2S)-2-hydroxypropanoate Esters
Compound Molecular Formula Molecular Weight (g/mol) Ester Group Key Properties/Applications
Pentan-3-yl (2S)-2-hydroxypropanoate C₈H₁₆O₃ 160.21 Pentan-3-yl Moderate volatility; potential flavor/fragrance agent
Ethyl (2S)-2-hydroxypropanoate (Ethyl lactate) C₅H₁₀O₃ 118.13 Ethyl High water solubility; green solvent in pharmaceuticals
Methyl (2S)-2-hydroxypropanoate (Methyl lactate) C₄H₈O₃ 104.10 Methyl High volatility; industrial solvent
Magnesium (2S)-2-hydroxypropanoate (Magnesium lactate) C₆H₁₀MgO₆ 202.44 Ionic salt Pharmaceutical excipient; electrolyte supplement

Physicochemical Properties

  • Volatility: Ethyl lactate (boiling point ~154°C) is more volatile than pentan-3-yl lactate due to its shorter alkyl chain. Longer esters like pentan-3-yl derivatives exhibit reduced volatility, impacting their detection in microbial volatilomes (e.g., ethyl 2-hydroxypropanoate is absent in 1-day-old yeast cultures but detected in older cultures ).
  • Solubility : Ethyl lactate is water-miscible, whereas pentan-3-yl lactate is likely less soluble due to increased hydrophobicity.
  • Chirality : All listed compounds retain the (2S) configuration, influencing enzymatic interactions and metabolic pathways .

Industrial and Pharmaceutical Relevance

  • Ethyl Lactate: Widely used as a biodegradable solvent in pharmaceuticals and food.
  • Magnesium Lactate : Employed as a magnesium supplement, leveraging ionic properties distinct from ester forms .

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